Methyl 4-chloro-5-fluoro-2-methoxybenzoate
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Overview
Description
Methyl 4-chloro-5-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C9H8ClFO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-5-fluoro-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-5-fluoro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Reduction: The primary product is 4-chloro-5-fluoro-2-methoxybenzyl alcohol.
Hydrolysis: The main product is 4-chloro-5-fluoro-2-methoxybenzoic acid.
Scientific Research Applications
Methyl 4-chloro-5-fluoro-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-5-fluoro-2-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2-methoxybenzoate
- Methyl 5-chloro-2-methoxybenzoate
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Uniqueness
Methyl 4-chloro-5-fluoro-2-methoxybenzoate is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents can significantly affect the compound’s chemical properties, such as its reactivity and stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H8ClFO3 |
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Molecular Weight |
218.61 g/mol |
IUPAC Name |
methyl 4-chloro-5-fluoro-2-methoxybenzoate |
InChI |
InChI=1S/C9H8ClFO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
BPKPPOJTHSTRAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)F)Cl |
Origin of Product |
United States |
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